

# The Historical Development of Sodium Chromate as a Reagent: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sodium chromate

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## Introduction

**Sodium chromate** ( $\text{Na}_2\text{CrO}_4$ ) is an inorganic compound that has played a pivotal role in the advancement of chemical sciences and various industrial processes. Appearing as a yellow, hygroscopic solid, it is notable for containing chromium in the +6 oxidation state, which imparts strong oxidizing properties.[1] Historically, **sodium chromate** has been a cornerstone in the production of chromium and its derivatives, serving as the primary intermediate extracted from chromium ores.[2][3] Its journey from a widely used industrial chemical to a more regulated substance reflects the evolving understanding of chemical toxicity and environmental impact. This guide provides an in-depth look at the historical development, applications, and experimental protocols associated with **sodium chromate** for researchers, scientists, and drug development professionals.

## Early Production and Industrial Synthesis

The large-scale production of **sodium chromate** historically centers on the roasting of chromite ore ( $\text{FeCr}_2\text{O}_4$ ) with sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) in the presence of air. This process, conducted at high temperatures around  $1100^\circ\text{C}$ , converts the water-insoluble chromium(III) in the ore into a water-extractable hexavalent chromium form, **sodium chromate**. [2][4]

The overall chemical reaction for this industrial process is:  $2\text{Cr}_2\text{O}_3 + 4\text{Na}_2\text{CO}_3 + 3\text{O}_2 \rightarrow 4\text{Na}_2\text{CrO}_4 + 4\text{CO}_2$  [2][5]

Calcium carbonate is often added to the mixture to improve oxygen access and to keep silicon and aluminum impurities in an insoluble form.[2] The resulting product is then leached with hot water to dissolve the **sodium chromate**, separating it from the insoluble iron oxides and other impurities.[4] For laboratory-scale preparations, a mixture of chromite ore, sodium hydroxide, and sodium nitrate can be used at lower temperatures.[2]

## Historical Applications and Evolution of Use

**Sodium chromate**'s utility as a reagent stems from its properties as a strong oxidizing agent, a corrosion inhibitor, and a precursor to other chromium compounds.

### Corrosion Inhibition

Historically, **sodium chromate** was extensively used as a corrosion inhibitor, particularly in the petroleum industry and in cooling water systems.[2][6][7][8] It functions as an anodic passivator, forming a protective oxide layer on metal surfaces to prevent corrosion.[6] However, due to the high toxicity and carcinogenicity of hexavalent chromium, its use in open cooling systems was banned in 1990, leading to a significant decline in this application.[6]

### Pigments and Dyes

As a yellow crystalline solid, **sodium chromate** itself has been used to create vibrant yellow pigments for paints, inks, and ceramics.[7][9] More significantly, it served as a crucial intermediate in the production of other chrome pigments. In the textile industry, it was employed as a mordant in dyeing processes, helping to fix dyes to fabrics like cotton, wool, and silk, thereby enhancing colorfastness.[2][10]

### Leather Tanning

The leather industry has been a major consumer of chromium compounds. **Sodium chromate** is a precursor to sodium dichromate, which, after reduction with sulfur dioxide, is used in the tanning of hides.[4] This process helps to cross-link collagen fibers, making the leather durable and resistant to decomposition.[10]

### Organic Synthesis

In organic chemistry, **sodium chromate** is a well-established oxidizing agent.[2][11] It is capable of converting primary alcohols to carboxylic acids and secondary alcohols to ketones.

[1][2][12] This reactivity made it a valuable tool in the synthesis of various organic compounds. However, the environmental concerns associated with chromium waste have led many researchers to adopt greener alternatives like Dess-Martin Periodinane (DMP) or catalytic oxidation systems.[12]

## Physicochemical Properties

The following table summarizes key quantitative data for **sodium chromate**.

Property	Value
Chemical Formula	$\text{Na}_2\text{CrO}_4$
Molar Mass	161.97 g/mol
Appearance	Yellow crystalline solid
Density	2.698 g/cm <sup>3</sup>
Melting Point	792 °C (1,458 °F; 1,065 K)
Solubility in Water	31.8 g/100 mL (0 °C)84.5 g/100 mL (25 °C)126.7 g/100 mL (100 °C)
Solubility in Methanol	0.344 g/100 mL (25 °C)
Other Solubilities	Slightly soluble in ethanol

Data sourced from Wikipedia[2]

## Experimental Protocols

### Industrial Production of Sodium Chromate from Chromite Ore

This protocol describes a generalized method for the alkaline roasting of chromite ore to produce **sodium chromate**.

Materials and Equipment:

- Chromite ore (finely powdered)

- Sodium carbonate (soda ash)
- Refractory diluent (e.g., leached residue)
- Rotary kiln
- Leaching tank
- Filtration system

Procedure:

- **Mixing:** The finely powdered chromite ore is mixed with sodium carbonate and a refractory diluent. The typical stoichiometry aims to provide sufficient alkali to convert the chromium oxide.
- **Pelletizing (Optional but common):** The mixture can be pelletized using an aqueous solution (e.g., sodium hydroxide or **sodium chromate** solution) to create pellets strong enough for the rotary kiln.[\[13\]](#)
- **Drying:** The mixture or pellets are dried at a temperature up to approximately 500°C to remove moisture.[\[13\]](#)
- **Roasting:** The dried material is fed into a rotary kiln and heated under oxidizing conditions to temperatures between 900°C and 1350°C (typically around 1100°C).[\[2\]](#)[\[13\]](#) The residence time in the kiln is controlled to ensure complete oxidation of Cr(III) to Cr(VI).
- **Cooling and Crushing:** The roasted pellets or clinker are cooled and then crushed to a fine powder to facilitate leaching.
- **Leaching:** The crushed material is transferred to a leaching tank where it is treated with hot water. The soluble **sodium chromate** dissolves, creating what is known as "yellow liquor."[\[13\]](#)
- **Filtration and Purification:** The resulting slurry is filtered to remove the insoluble residue, which contains iron oxide and other impurities. The filtrate, a concentrated solution of

**sodium chromate**, can be further purified by adjusting the pH to precipitate impurities like silicon and aluminum.[14]

- Crystallization: The purified **sodium chromate** solution is concentrated by evaporation, and upon cooling, **sodium chromate** crystallizes out. The crystals are then separated and dried.

## Oxidation of a Secondary Alcohol to a Ketone

This protocol provides a representative method for the oxidation of a secondary alcohol using **sodium chromate** in an academic laboratory setting.

Materials and Equipment:

- Secondary alcohol (e.g., Cyclohexanol)
- **Sodium chromate** ( $\text{Na}_2\text{CrO}_4$ )
- Sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Water
- Organic solvent (e.g., diethyl ether)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)
- Rotary evaporator

Procedure:

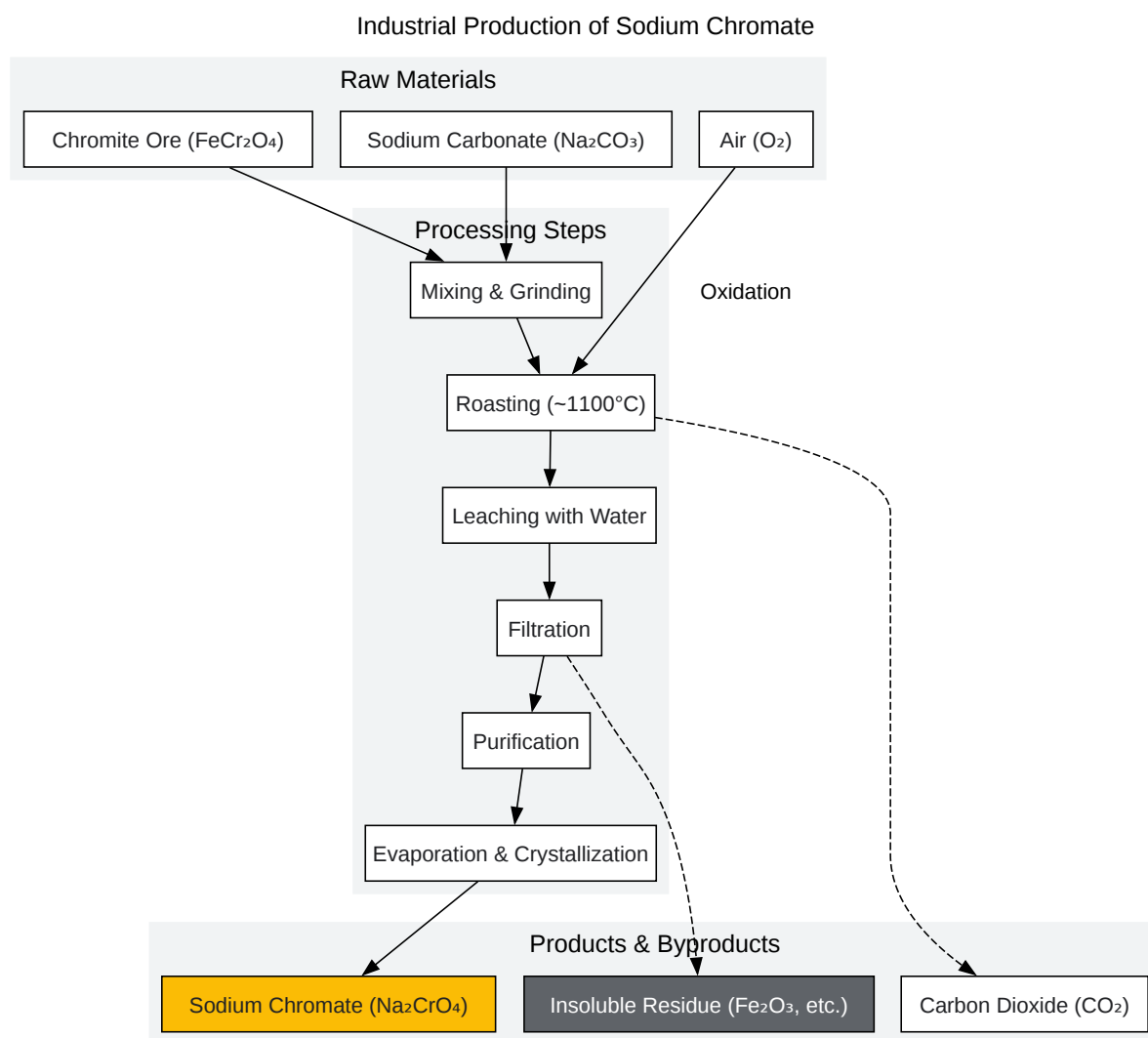
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the secondary alcohol in a suitable solvent like aqueous acetic acid or acetone.

- **Preparation of Oxidizing Agent:** Prepare a solution of **sodium chromate** in water. Slowly and with cooling, add concentrated sulfuric acid to this solution to form chromic acid ( $\text{H}_2\text{CrO}_4$ ) in situ. The color will change from yellow (chromate) to orange (dichromate).
- **Oxidation:** Slowly add the chromic acid solution to the stirred alcohol solution. The reaction is exothermic, and the temperature should be controlled, typically maintained between 25-35°C. The color of the reaction mixture will change from orange to green as the Cr(VI) is reduced to Cr(III).
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
- **Workup:** Once the reaction is complete, quench the reaction by adding a reducing agent like sodium bisulfite to destroy any excess oxidant.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the product into an organic solvent such as diethyl ether.
- **Washing:** Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution to remove any remaining acid.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$ ), filter, and concentrate the solvent using a rotary evaporator to yield the crude ketone product.
- **Purification:** The crude product can be further purified by distillation or column chromatography.

## Visualizations

## Workflow and Chemical Pathways

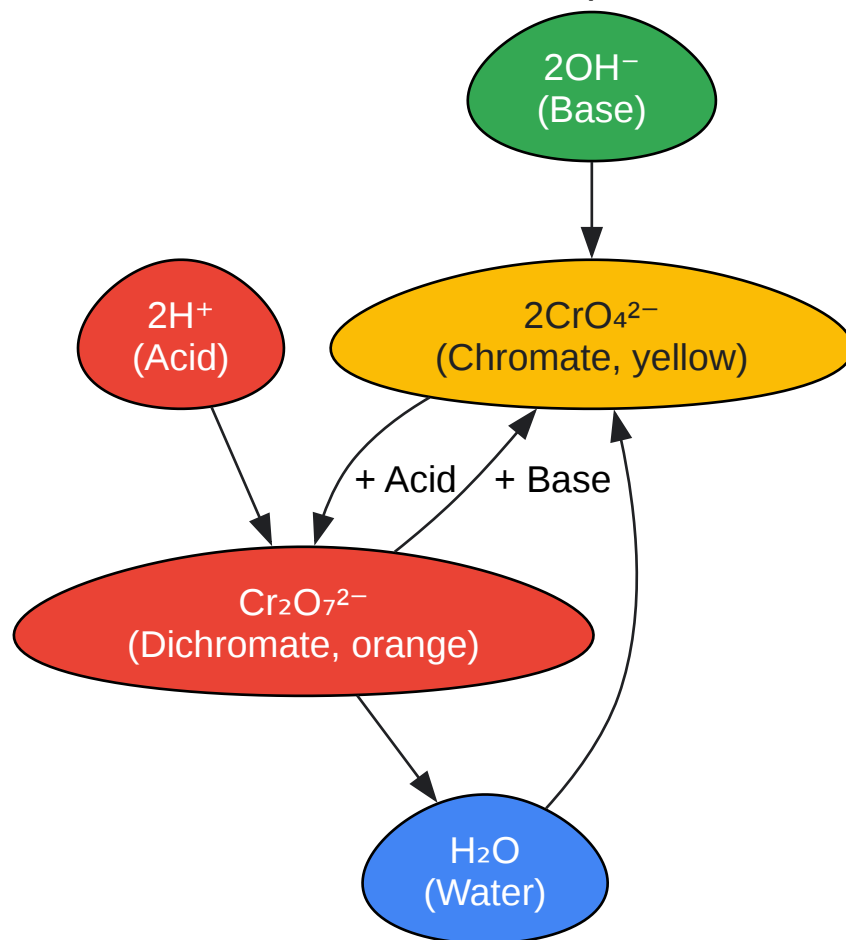
The following diagrams illustrate key processes involving **sodium chromate**.



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Caption: Industrial workflow for **sodium chromate** production.

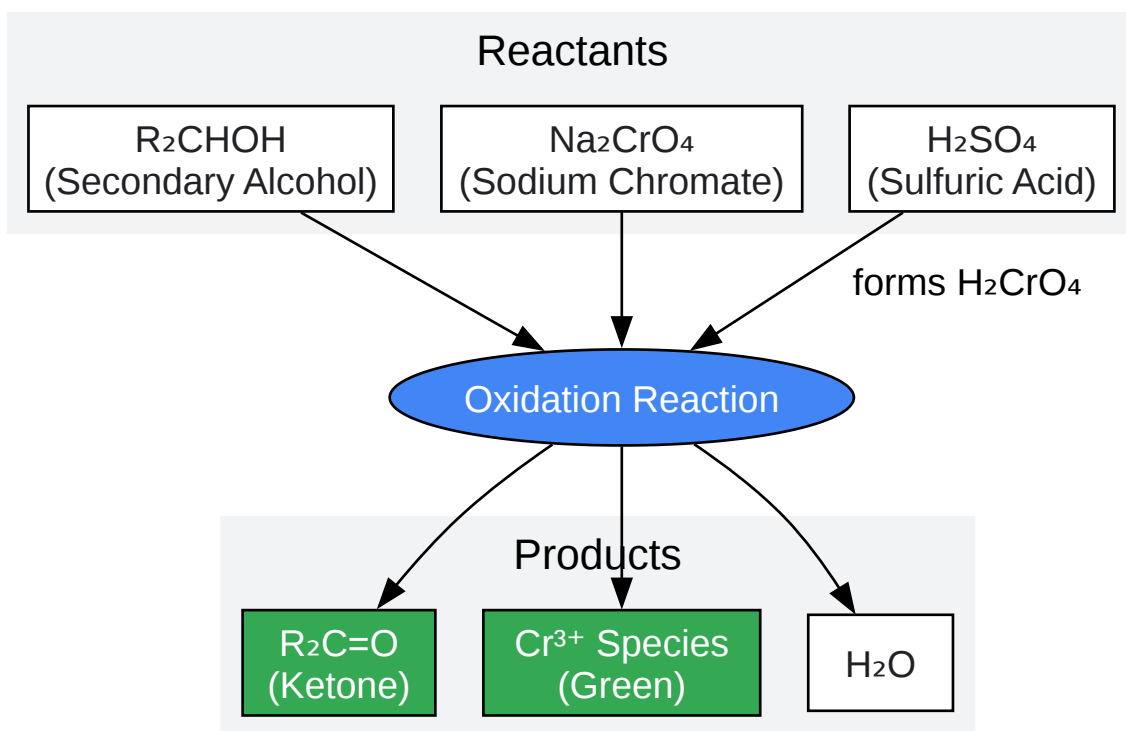
## Chromate-Dichromate Equilibrium

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Caption: Acid-base equilibrium of chromate and dichromate ions.



## Oxidation of a Secondary Alcohol



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Caption: Oxidation of a secondary alcohol using **sodium chromate**.

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